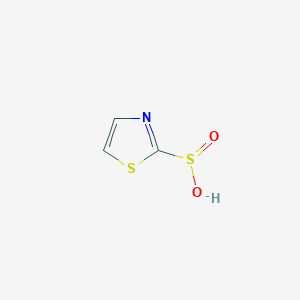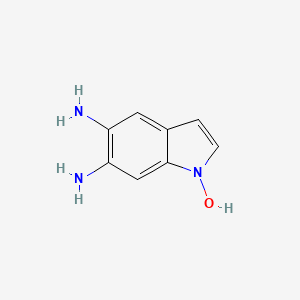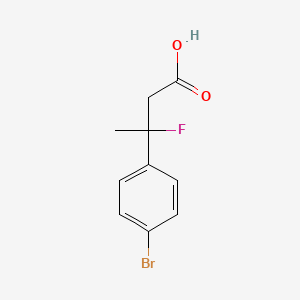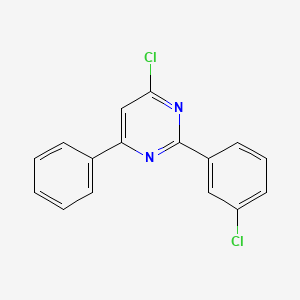
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with chloro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives. One common method includes the following steps:
Starting Materials: 3-chlorobenzaldehyde, benzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids and bases.
Major Products
Substitution: Amino or thio derivatives of the pyrimidine.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced forms of the pyrimidine ring.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of chloro and phenyl groups can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. The chloro and phenyl groups can enhance hydrophobic interactions and binding specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the additional chloro group on the phenyl ring.
2-(3-Chlorophenyl)-6-phenylpyrimidine: Lacks the chloro group on the pyrimidine ring.
4-Chloro-6-phenylpyrimidine: Lacks the 3-chlorophenyl substitution.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both chloro and phenyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C16H10Cl2N2 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)16-19-14(10-15(18)20-16)11-5-2-1-3-6-11/h1-10H |
InChI Key |
WWAWKLROZTVUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


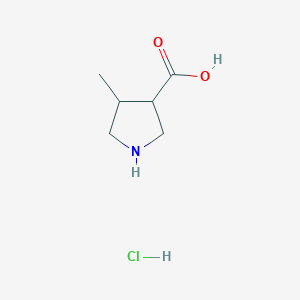
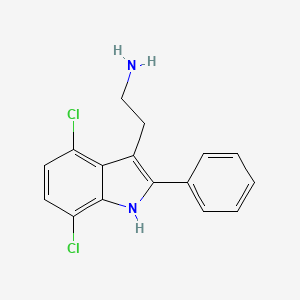
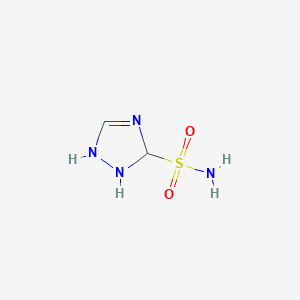
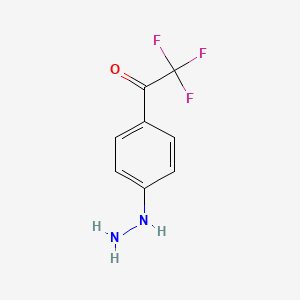
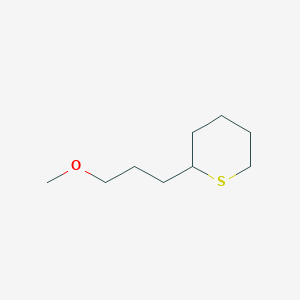
![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

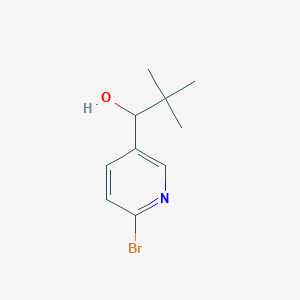
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)
